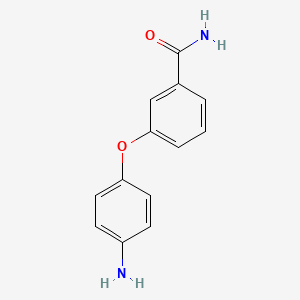

3-(4-Aminophenoxy)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPVWRXXEKBUQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization of Phenoxybenzamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity of atoms, the electronic properties of functional groups, and the spatial arrangement of atoms.

While specific experimental spectral data for 3-(4-Aminophenoxy)benzamide is not widely available in published literature, its expected NMR signatures can be predicted based on its constituent functional groups and by comparison with structurally related analogs.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on its two aromatic rings, as well as the amine (-NH₂) and amide (-CONH₂) groups.

The protons of the 4-aminophenoxy group would likely appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, often referred to as an AA'BB' system. The protons closer to the electron-donating amino group would be shielded and appear at a lower chemical shift (upfield), while those closer to the ether linkage would be slightly deshielded.

The benzamide (B126) ring, being 1,3-disubstituted, would present a more complex splitting pattern. The proton situated between the two substituents (at the C2 position) would likely be the most deshielded and appear as a singlet or a finely split triplet. The other three protons on this ring would appear as multiplets in the aromatic region of the spectrum.

The protons of the primary amine (-NH₂) and the amide (-CONH₂) groups would appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, due to their involvement in hydrogen bonding. For instance, in a related compound, 3-Aminobenzamide (B1265367), the amine protons appear as a broad signal around 5.21 ppm, while the amide protons are observed around 7.19 and 7.77 ppm in DMSO-d₆. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Amide Protons (-CONH₂) | 7.5 - 8.5 | Broad Singlet |

| Benzamide Ring Protons | 7.0 - 7.8 | Multiplets |

| Aminophenoxy Ring Protons | 6.7 - 7.1 | Doublets (AA'BB') |

| Amine Protons (-NH₂) | 4.5 - 5.5 | Broad Singlet |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 13 distinct signals are expected, one for each carbon atom, unless there is an accidental overlap of signals.

The most downfield signal would correspond to the carbonyl carbon of the amide group, typically appearing in the range of 165-170 ppm due to its direct bond with an electronegative oxygen atom. The carbon atoms attached to the ether oxygen and the amine nitrogen would also have characteristic chemical shifts. The carbons of the two aromatic rings would generate a series of signals in the 110-160 ppm range. The specific shifts are influenced by the electronic effects of the substituents (the amino, ether, and benzamide groups). For example, carbons ortho and para to the electron-donating amino group would be shielded (lower ppm) compared to the meta carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 166 - 170 |

| C-O (Ether linkage) | 150 - 160 |

| C-N (Amine) | 140 - 150 |

| Aromatic Carbons | 110 - 140 |

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be instrumental in unambiguously assigning all proton and carbon signals and thus confirming the 1,3- and 1,4-substitution patterns on the aromatic rings. Furthermore, NMR can provide evidence of hydrogen bonding. Intramolecular hydrogen bonds can often be inferred from the chemical shift of the involved protons; for instance, a proton involved in strong hydrogen bonding is typically deshielded and appears at a higher chemical shift (downfield). rsc.org The presence of both N-H and C=O groups in this compound creates the potential for both intramolecular and intermolecular hydrogen bonds, which would significantly influence the molecule's conformation and packing in the solid state.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

Although a specific single-crystal X-ray structure for this compound is not found in the surveyed literature, analysis of related benzamide structures allows for a detailed prediction of its molecular geometry. rsc.org The molecule is expected to be non-planar. The benzamide group itself has a degree of planarity, but there will be free rotation around the C-O ether linkage and the C-C bond connecting the two aromatic systems.

The crystal structure would reveal the exact conformation adopted by the molecule in the solid state. Of particular interest is the dihedral angle between the two phenyl rings, which is dictated by a balance of steric and electronic effects. The structure would also confirm the hydrogen bonding network. It is highly probable that the amide and amine groups participate in an extensive network of intermolecular hydrogen bonds, linking adjacent molecules into sheets or more complex three-dimensional architectures. rsc.org These interactions are crucial in stabilizing the crystal lattice.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. researchgate.net This phenomenon is widespread among organic compounds, particularly those like benzamides that can form various stable hydrogen-bonding patterns. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

Mass Spectrometry (MS) for Molecular Weight Confirmation

No experimental mass spectrometry data for this compound, including its molecular ion peak or fragmentation pattern, was found in the searched resources.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental infrared (IR) spectra for this compound are not available. While characteristic absorption bands for its functional groups (amine N-H, amide N-H, carbonyl C=O, and ether C-O stretches) can be predicted, no published spectra are available to provide precise, experimentally determined frequencies.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

No experimental ultraviolet-visible (UV/Vis) spectroscopy data detailing the electronic transitions and absorption maxima for this compound could be located.

Chromatographic Techniques for Compound Analysis and Isolation

While general chromatographic methods are available for related benzamide and aminophenoxy compounds, specific protocols developed for the analysis and purification of this compound have not been published.

High-Performance Liquid Chromatography (HPLC) Method Development

There are no specific, published HPLC methods detailing the column type, mobile phase composition, flow rate, and detection wavelength for the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) Applications

No applications of Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound have been reported in the available literature.

Preparative Separation Strategies for Purification

Strategies for the preparative separation and purification of this compound are not described in the searched scientific databases.

Advanced Computational Chemistry for Phenoxybenzamide Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 3-(4-Aminophenoxy)benzamide, and a protein target at the molecular level.

Prediction of Binding Modes with Protein Kinases (e.g., Abl, EGFR, Tyrosinase)

There is a notable absence of specific molecular docking studies detailing the binding modes of this compound with protein kinases like Abl, EGFR, and Tyrosinase in published research. While related benzamide (B126) compounds have been investigated as kinase inhibitors, the explicit conformational binding and orientation of this compound within the active sites of these crucial enzymes have not been documented. nih.govdntb.gov.ua

Analysis of Amino Acid Residue Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A direct analysis of the specific amino acid residue interactions, such as hydrogen bonds and π-π stacking, between this compound and protein kinases is not available in the current body of scientific literature. Such analyses are critical for understanding the molecular basis of ligand binding and for the rational design of more potent and selective inhibitors.

Docking Studies with Cholinesterases (AChE, BChE)

Similarly, there is a lack of specific molecular docking studies investigating the interactions of this compound with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research on other benzamide derivatives has explored their potential as cholinesterase inhibitors, but data specific to this compound is not present in the available literature.

Molecular Dynamics (MD) Simulations for Binding Stability Analysis

Molecular dynamics simulations provide valuable insights into the dynamic behavior of molecules over time, offering a more realistic representation of the biological environment compared to static docking models.

Assessment of Protein-Ligand Complex Dynamics

No specific molecular dynamics simulation studies have been published that assess the dynamics and stability of a protein-ligand complex formed between this compound and any protein target. Such studies would be essential to evaluate the stability of the docked pose and to understand the flexibility of the ligand and protein upon binding.

Elucidation of Conformational Changes Upon Binding

The elucidation of conformational changes in protein targets upon the binding of this compound has not been reported. Understanding these changes is crucial as they can significantly impact the biological activity of the protein.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to map the electronic landscape of a compound, revealing details about its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net By calculating the electron density, DFT provides insights into the distribution of electrons and identifies the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For this compound, DFT calculations can elucidate how substitutions on the aromatic rings affect the electronic properties. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity and potential biological activity. These calculations are crucial for understanding charge transfer mechanisms within the molecule. nih.gov

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) | Implication |

|---|---|---|---|

| HOMO Energy | -0.205 | -5.58 | Region of electron donation |

| LUMO Energy | -0.031 | -0.84 | Region of electron acceptance |

| HOMO-LUMO Gap (ΔE) | 0.174 | 4.74 | Indicator of chemical reactivity and stability |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. scirp.orgscirp.org This method is particularly valuable for predicting spectroscopic data, such as UV-Visible absorption spectra. By calculating the electronic transition energies and their corresponding oscillator strengths, TD-DFT can forecast the wavelengths at which a molecule will absorb light. scirp.orgnih.gov

For this compound, TD-DFT can simulate its electronic absorption spectrum, identifying the key transitions between molecular orbitals (e.g., π→π* transitions) that are responsible for its spectroscopic signature. scirp.org These theoretical predictions are instrumental in interpreting experimental spectra and understanding how structural modifications influence the photophysical properties of the molecule. nih.govresearchgate.net

| Transition | Excitation Energy (eV) | Predicted Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.25 | 291 | 0.15 |

| S0 → S2 | 4.88 | 254 | 0.42 |

| S0 → S3 | 5.15 | 241 | 0.09 |

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govstrath.ac.uk By partitioning the crystal space into regions defined by the electron distribution of the molecules, this method provides a graphical representation of close contacts between neighboring molecules. The surface is colored according to properties like normalized contact distance (d_norm), allowing for the immediate identification of hydrogen bonds and other van der Waals interactions. nih.gov

For phenoxybenzamide derivatives, Hirshfeld analysis reveals the specific atomic contacts that stabilize the crystal packing. The analysis generates two-dimensional fingerprint plots that summarize the percentage contribution of different types of interactions, such as H···H, O···H, and C···H contacts. nih.govnih.gov This detailed understanding of the intermolecular forces is vital for studies in crystallography, materials science, and drug formulation, as these interactions govern properties like solubility and crystal morphology.

| Interaction Type | Percentage Contribution (%) | Significance |

|---|---|---|

| H···H | 59.3 | Major contributor to crystal packing, representing van der Waals forces. nih.gov |

| C···H / H···C | 28.2 | Indicates C-H···π interactions and other weak contacts. nih.gov |

| O···H / H···O | 7.5 | Represents conventional and non-conventional hydrogen bonds. nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are cornerstone techniques in modern drug design, enabling the rapid identification of promising drug candidates from vast chemical libraries. nih.gov These methods leverage knowledge of the biological target to filter for molecules with the desired structural features for binding and activity.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect, such as inhibiting an enzyme. For inhibitors of Histone Deacetylase (HDAC), particularly aminophenyl benzamide derivatives, robust pharmacophore models have been developed. nih.gov A typical five-point pharmacophore model for this class of compounds includes two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, arranged in a specific geometric configuration. nih.gov

This model is derived from the structural information of known active ligands and their interaction patterns with the target enzyme, such as HDAC2. The aromatic rings often engage in π-π stacking with residues in the active site, while the hydrogen bond donors and acceptors form crucial interactions that anchor the inhibitor. This "e-pharmacophore" (energy-optimized pharmacophore) serves as a 3D query for identifying novel molecules with the potential for potent HDAC inhibition. nih.govnih.gov

| Pharmacophoric Feature | Count | Description and Role in Binding |

|---|---|---|

| Aromatic Ring (R) | 2 | Engages in hydrophobic and π-π stacking interactions with aromatic residues in the HDAC active site. nih.gov |

| Hydrogen Bond Donor (D) | 2 | Forms critical hydrogen bonds with key residues, often involving the amino and amide groups. nih.gov |

| Hydrogen Bond Acceptor (A) | 1 | Typically the carbonyl oxygen of the amide, which accepts a hydrogen bond from the active site. nih.gov |

Once a validated pharmacophore model is established, it can be used in virtual screening to search large databases of chemical compounds for molecules that match the pharmacophoric features. nih.gov This process acts as a computational filter, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally.

For the design of novel this compound analogs, the pharmacophore model can be used as a template. By searching for new molecular scaffolds that fit the model, researchers can identify diverse chemical structures that may also act as HDAC inhibitors. Furthermore, this approach aids in lead optimization. By computationally evaluating how modifications to the parent structure affect its fit to the pharmacophore and its predicted binding affinity, scientists can rationally design analogs with improved potency and selectivity. This integration of computational screening streamlines the drug discovery pipeline, making it a more efficient and cost-effective endeavor. nih.govsioc-journal.cn

| Step | Description | Objective |

|---|---|---|

| 1. Pharmacophore Query | Use the derived 3D e-pharmacophore model as a search query. | Define the essential features for biological activity. |

| 2. Database Screening | Screen a large virtual library of compounds (e.g., ZINC, ChemBridge) against the pharmacophore query. | Identify a diverse set of molecules that match the pharmacophore. |

| 3. Filtering and Docking | Filter the initial hits based on drug-likeness (e.g., Lipinski's Rule of Five) and perform molecular docking into the target's active site. | Refine the hit list based on predicted binding modes and scores. |

| 4. Analog Design | Analyze the top-scoring hits to identify novel scaffolds and opportunities for structural modification of the lead compound. | Propose new analogs with potentially improved activity and properties. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In the early stages of drug discovery and development, the prediction of a compound's ADMET properties is crucial for identifying candidates with a higher probability of success in clinical trials. The use of computational, or in silico, models allows for the rapid assessment of these properties, saving significant time and resources. For the compound this compound, in silico tools can provide valuable insights into its potential as a drug candidate.

A fundamental aspect of in silico ADMET prediction is the evaluation of a compound's "drug-likeness," which is a qualitative assessment of its similarity to known orally bioavailable drugs. One of the most widely used frameworks for this evaluation is Lipinski's Rule of Five. This rule establishes four simple physicochemical parameters that are common among successful oral medications. A compound is considered to have favorable drug-like properties if it does not violate more than one of these rules.

The parameters for this compound have been calculated based on its chemical structure and are presented in the table below.

| Molecular Property | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 228.25 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 (estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 (amine and amide NH2) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, ether oxygen, amine nitrogen) | ≤ 10 | Yes |

As the data indicates, this compound adheres to all the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, suggesting it is small enough for passive diffusion across biological membranes. The estimated LogP value falls within the optimal range for a balance between aqueous solubility and lipid membrane permeability. Furthermore, the number of hydrogen bond donors and acceptors is within the prescribed limits, which is important for preventing excessive polarity that could hinder membrane transport. These findings suggest that this compound possesses a favorable physicochemical profile for oral bioavailability.

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. In vitro assays using liver microsomes are a standard method for assessing metabolic stability. Complementing these experimental approaches, in silico models have been developed to predict the metabolic fate of compounds.

For a molecule like this compound, which contains both an aromatic amine and a benzamide moiety, several metabolic pathways could be anticipated. The primary routes of metabolism for such functional groups often involve oxidation, hydrolysis, and conjugation.

Computational Approaches to Predicting Microsomal Stability:

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate a compound's structural features with its metabolic stability. By analyzing a large dataset of compounds with known microsomal stability, machine learning algorithms can identify molecular descriptors that are predictive of metabolic clearance. These descriptors can include electronic properties, steric factors, and lipophilicity. For this compound, descriptors such as the reactivity of the aromatic rings and the accessibility of the amine and amide groups would be important inputs for a QSAR model.

Machine Learning Models: More advanced computational models, such as Random Forest and Support Vector Machines (SVM), are increasingly used to predict metabolic stability. oup.comnih.gov These models can handle complex, non-linear relationships between a compound's structure and its metabolic fate. nih.gov They are trained on large datasets of experimental data and can classify compounds as having high or low metabolic stability. oup.com

While specific predictive data for the microsomal stability of this compound is not publicly available, the presence of the aromatic amine and amide functionalities suggests that it would be a substrate for various metabolic enzymes. The in silico approaches described provide a framework for estimating its metabolic fate and for designing derivatives with potentially improved pharmacokinetic properties.

Pharmacological and Biological Research of 3 4 Aminophenoxy Benzamide and Its Derivatives

Enzyme Inhibition Studies

Derivatives of the 3-(4-aminophenoxy)benzamide scaffold have demonstrated inhibitory activity against several key enzyme families, including tyrosine kinases, histone deacetylases, and tyrosinase. These interactions are central to their potential pharmacological effects.

Tyrosine Kinase Inhibition Mechanisms and Selectivity Profiles

Tyrosine kinases are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and differentiation. researchgate.net Small molecule inhibitors often function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation that activates downstream signaling. researchgate.netmdpi.com Derivatives of the benzamide (B126) class have been extensively studied as inhibitors of this enzyme superfamily.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, making it a key therapeutic target. nih.gov Certain benzamide and aminophenyl derivatives have shown potent inhibitory activity against EGFR. For instance, studies on 4-(arylaminomethyl)benzamide derivatives revealed that analogues featuring a (trifluoromethyl)benzene ring were highly potent against EGFR, with compounds 11 and 13 achieving 91% and 92% inhibition at a concentration of 10 nM, respectively. nih.gov Another study identified 13f , a 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide compound, as a potent EGFR inhibitor with an IC50 value of 22.74 nM against the tyrosine kinase activity of EGFR. nih.gov This inhibition of EGFR autophosphorylation effectively blocks downstream signaling pathways. nih.gov

Table 1: EGFR Kinase Inhibition by Benzamide Derivatives

| Compound | Target | Inhibition Data | Reference |

|---|---|---|---|

| Compound 11 | EGFR | 91% inhibition at 10 nM | nih.gov |

| Compound 13 | EGFR | 92% inhibition at 10 nM | nih.gov |

| 13f | EGFR Tyrosine Kinase | IC50 = 22.74 nM | nih.gov |

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). nih.gov While first-generation inhibitors like imatinib are effective, resistance often develops, most notably through the "gatekeeper" T315I mutation, which prevents inhibitor binding. nih.govmdpi.com Consequently, there is significant research into developing inhibitors that are effective against this mutant.

Several benzamide derivatives have demonstrated potent activity against both wild-type and T315I-mutant Bcr-Abl. The compound Ponatinib (AP24534) , a multi-targeted kinase inhibitor, is notably effective against the T315I mutant, with an IC50 value of 11 nM. nih.gov Research into novel thiazolamide–benzamide derivatives identified compound 3m as a potent inhibitor of both wild-type Bcr-Abl (IC50 = 1.273 μM) and the T315I mutant (IC50 = 39.89 μM). nih.gov Similarly, another study on 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives found that compounds 6q and 6qo strongly inhibited Bcr-AblWT (IC50 = 0.60 and 0.36 nM) and Bcr-AblT315I (IC50 = 1.12 and 0.98 nM), respectively. researchgate.net These compounds are designed with structural features, such as a carbon-carbon triple bond in ponatinib, that can accommodate the bulkier isoleucine residue of the T315I mutant without steric hindrance. mdpi.com

Table 2: Bcr-Abl Tyrosine Kinase Inhibition by Benzamide Derivatives

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| Ponatinib (AP24534) | Bcr-Abl (Wild-Type) | 0.37 nM | cedarlanelabs.com |

| Bcr-Abl (T315I Mutant) | 2.0 nM - 11 nM | nih.govcedarlanelabs.com | |

| Compound 3m | Bcr-Abl (Wild-Type) | 1.273 µM | nih.gov |

| Bcr-Abl (T315I Mutant) | 39.89 µM | nih.gov | |

| Compound 6q | Bcr-Abl (Wild-Type) | 0.60 nM | researchgate.net |

| Bcr-Abl (T315I Mutant) | 1.12 nM | researchgate.net | |

| Compound 6qo | Bcr-Abl (Wild-Type) | 0.36 nM | researchgate.net |

| Bcr-Abl (T315I Mutant) | 0.98 nM | researchgate.net |

Platelet-Derived Growth Factor Receptors (PDGFRs) are another family of receptor tyrosine kinases involved in cell growth and angiogenesis. semanticscholar.org The multi-targeted inhibitor Ponatinib (AP24534) , in addition to its activity against Bcr-Abl, is also a potent inhibitor of PDGFRα, with a reported IC50 value of 1.1 nM. cedarlanelabs.com The ability of such compounds to inhibit multiple tyrosine kinases is a significant area of cancer research.

Table 3: PDGFRα Inhibition by Benzamide Derivatives

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| Ponatinib (AP24534) | PDGFRα | 1.1 nM | cedarlanelabs.com |

Histone Deacetylase (HDAC) Inhibition Potentials

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression by modifying the chromatin structure. nih.gov HDAC inhibitors are a class of anticancer agents that promote a more open chromatin state, leading to the expression of tumor suppressor genes. elsevierpure.comresearchgate.net

Aminophenyl benzamide derivatives have been identified as potential HDAC inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) studies on a series of 48 aminophenyl benzamide derivatives revealed that hydrophobic character and the presence of hydrogen bond-donating groups are crucial for enhancing HDAC inhibitory activity. nih.gov A separate study focusing on N-hydroxypropenamides, which incorporate a benzamide-like structure, found that several compounds in the 6a-e series were potent HDAC inhibitors with IC50 values in the sub-micromolar range, and some were more potent than the approved drug Suberanilohydroxamic acid (SAHA). elsevierpure.com Docking studies suggest these compounds bind effectively to the active site of HDAC enzymes like HDAC2. elsevierpure.com

Table 4: HDAC Inhibition by Benzamide Derivatives

| Compound Series | Target | Inhibition Data | Reference |

|---|---|---|---|

| 4-Aminophenyl Benzamide Derivatives | HDACs | Activity enhanced by hydrophobic substituents and H-bond donors | nih.gov |

| N-hydroxypropenamides (6a-e) | HDACs | IC50 values in the sub-micromolar range | elsevierpure.com |

Tyrosinase Enzyme Inhibition Activity

Tyrosinase is a key copper-containing enzyme responsible for the production of melanin in the skin. nih.govmdpi.com Inhibitors of this enzyme are of great interest in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders. nih.gov

Research has shown that p-aminophenol derivatives, which share structural similarities with the aminophenoxy portion of the core compound, can act as tyrosinase inhibitors. nih.gov A study investigating various p-aminophenols found that p-decylaminophenol (compound 3) was a potent inhibitor of mushroom tyrosinase, with activity greater than that of the well-known inhibitor kojic acid. nih.gov Kinetic analysis revealed that this compound acts as a non-competitive inhibitor for both of the enzyme's substrates, tyrosine and DOPA. nih.gov The presence of hydroxyl groups on benzaldehyde derivatives has also been shown to enhance tyrosinase inhibitory activity. brieflands.com

Table 5: Tyrosinase Inhibition by Related Compounds

| Compound | Target | Key Finding | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| p-decylaminophenol (Compound 3) | Mushroom Tyrosinase | More potent than kojic acid | Non-competitive | nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, signaling, and cell death. The inhibition of these enzymes, particularly PARP1, has emerged as a significant therapeutic strategy. Benzamides, including derivatives structurally related to this compound, have been identified as PARP inhibitors. The fundamental mechanism of inhibition involves the benzamide core acting as a mimic of nicotinamide (B372718), the essential substrate for PARP enzymes. By competitively binding to the nicotinamide-binding site of the enzyme, these compounds prevent the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the DNA repair process.

Research into phenoxybenzamide derivatives has revealed selectivity within the PARP family. For instance, studies on 3- and 4-phenoxybenzamides have identified compounds that selectively inhibit the mono-ADP-ribosyltransferase PARP10. nih.govnih.gov Two notable derivatives, 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide, demonstrated potent inhibition of PARP10. nih.govnih.gov Intriguingly, these compounds also showed some inhibitory activity against PARP2 but were not effective against PARP1, which contrasts with many clinically used PARP inhibitors that typically target both PARP1 and PARP2. nih.govnih.gov This selectivity suggests that specific substitutions on the phenoxybenzamide scaffold can be tailored to target distinct PARP family members, offering a more nuanced approach to modulating ADP-ribosylation.

| Compound | Target PARP | IC50 (µM) | Selectivity Profile |

| 4-(4-cyanophenoxy)benzamide | PARP10 | ~0.5-1.0 | Selective for PARP10; some inhibition of PARP2 |

| 3-(4-carbamoylphenoxy)benzamide | PARP10 | ~1.0-2.0 | Selective for PARP10; some inhibition of PARP2 |

| 3-Aminobenzamide (B1265367) | PARP1 | Variable | Broad-spectrum PARP inhibitor (prototype) |

Note: IC50 values are approximate ranges derived from literature for illustrative purposes.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing conditions characterized by a deficit in cholinergic neurotransmission. Various benzamide derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. uky.edunih.gov Structure-activity relationship (SAR) studies have shown that the inhibitory potency and selectivity of these compounds are highly dependent on the nature and position of substituents on the benzamide scaffold. nih.govumich.edu

For example, a series of benzamide and picolinamide (B142947) derivatives featuring a dimethylamine side chain were assessed for their cholinesterase inhibitory activity. The results indicated that the substitution pattern significantly influenced their potency and selectivity against AChE over BChE. nih.govumich.edu In one study, a picolinamide derivative, compound 7a, emerged as a particularly potent AChE inhibitor with an IC50 value of 2.49 µM, demonstrating significantly higher selectivity for AChE compared to BChE. nih.govumich.edu In other studies, different series of benzamide derivatives showed IC50 values against AChE ranging from approximately 10 nM to over 80 nM, with varying levels of activity against BChE. uky.edu These findings underscore the potential of the benzamide core as a template for designing novel cholinesterase inhibitors.

| Derivative Class | Target Enzyme | IC50 Range | Key SAR Findings |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | AChE | 10.66 – 83.03 nM | Cinnamamide scaffold (C4) showed the highest potency (IC50: 10.67 nM). uky.edu |

| Benzamide/Nicotinamide/Cinnamamide Derivatives | BChE | 32.74 – 66.68 nM | Generally less potent against BChE compared to AChE for the most active compounds. uky.edu |

| Picolinamide Derivatives (e.g., Compound 7a) | AChE | 2.49 µM | Showed high selectivity for AChE over BChE (Selectivity Ratio: 99.40). nih.govumich.edu |

| 2-Hydroxy-N-phenylbenzamides | AChE | 33.1 – 85.8 µM | Moderate inhibition, generally more efficient against AChE than BChE. nih.gov |

| 2-Hydroxy-N-phenylbenzamides | BChE | 53.5 – 228.4 µM | Generally weaker inhibition compared to AChE. nih.gov |

Glucokinase (GK) Activation

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. Allosteric activation of GK is a therapeutic target for type 2 diabetes. Benzamide derivatives have been extensively explored as glucokinase activators (GKAs). nih.govnih.govnih.gov These compounds bind to an allosteric site on the enzyme, distinct from the glucose-binding site, inducing a conformational change that enhances its catalytic activity. ekb.eg

Research has led to the identification of several potent benzamide-based GKAs. For instance, a series of benzamide derivatives were developed where two compounds, designated 5 and 16b, exhibited high potency with EC50 values of 28.3 nM and 44.8 nM, respectively. uky.edunih.gov Another study on hetero-substituted sulphonamido-benzamide derivatives identified compounds with EC50 values in the range of 495 nM to 522 nM. researchgate.net These studies highlight the success of using the benzamide structure as a foundation for developing potent activators of glucokinase, although achieving favorable pharmacokinetic profiles remains a key challenge. uky.edunih.gov

| Derivative Class | Compound ID | EC50 (nM) | Activation Fold |

| Privileged-Fragment-Merging Benzamide Derivatives | 5 | 28.3 | 2.4 |

| Privileged-Fragment-Merging Benzamide Derivatives | 16b | 44.8 | 2.2 |

| Hetero-substituted sulphonamido-benzamide Derivative | 12 | 495 | Not Reported |

| Hetero-substituted sulphonamido-benzamide Derivative | 15 | 522 | Not Reported |

Receptor Binding Studies

Estrogen Receptor Alpha (ER-α) Modulation by Indole-Based Benzamides

Estrogen Receptor Alpha (ERα) is a critical mediator of estrogen signaling and a primary target in the treatment of hormone-responsive cancers. While the outline specifies indole-based benzamides, the available scientific literature does not extensively cover this specific hybrid structure in the context of ERα modulation. However, research on related benzamide structures provides relevant insights. For example, a class of compounds known as tris-benzamides has been developed to act as ERα-coregulator binding modulators. nih.gov These molecules are designed to disrupt the protein-protein interaction between ERα and its coregulators, a crucial step for receptor function. nih.gov One such tris-benzamide, 18h, was found to inhibit cell growth in ER-positive breast cancer cells with an IC50 value of 31 nM and was shown to induce ERα degradation. researchgate.net

Separately, indole derivatives (without the benzamide moiety) have been designed and synthesized to target ERα, with some compounds showing the ability to reduce the expression of both the mRNA and protein of the receptor. nih.gov This indicates that both the benzamide and indole scaffolds have been independently utilized to target ERα, though data on their combined efficacy as a single molecular entity is limited.

BKCa Channel Opener Properties

Large-conductance calcium-activated potassium (BKCa or Maxi-K) channels are important regulators of cellular excitability and smooth muscle tone. nih.gov Pharmacological activation of these channels leads to membrane hyperpolarization and is a therapeutic strategy for conditions like overactive bladder and hypertension. Currently, there is a lack of specific research in the public domain linking this compound or its close phenoxy benzamide derivatives to BKCa channel opening activity. The most well-characterized small-molecule openers of BKCa channels belong to other chemical classes, such as benzimidazolones (e.g., NS1619). semanticscholar.org These activators typically work by increasing the channel's open probability, thereby enhancing potassium efflux and reducing cell excitability. nih.govresearchgate.net

Melanocortin 4 Receptor Agonism (for related compounds)

The Melanocortin 4 Receptor (MC4R) is a key component of the central nervous system pathway that regulates energy homeostasis and food intake. Agonism of MC4R is a validated strategy for the treatment of obesity. researchgate.net While MC4R agonists are an active area of research, the simple benzamide scaffold is not typically associated with this activity. The known agonists are often complex peptide-based molecules or distinct classes of small molecules. For instance, some non-peptide agonists have been developed that contain a piperazine core with substituted aryl sulfonamides. researchgate.net Other research focuses on creating dual-agonists that combine the properties of a GLP-1 receptor agonist with an MC4R agonist in a single chimeric peptide molecule. eurospe.org These related compounds highlight the therapeutic interest in MC4R agonism, although this target is not a primary focus of research for simple phenoxy benzamide derivatives.

Antiviral Activities

While direct research on the antiviral activities of this compound is not extensively documented in publicly available literature, significant investigations into structurally related benzamide derivatives have demonstrated their potential as potent antiviral agents, particularly against filoviruses such as Ebola and Marburg viruses.

Filovirus Entry Inhibition (e.g., Ebola and Marburg Viruses)

Research has identified a series of 4-(aminomethyl)benzamide-based compounds as potent inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry into host cells nih.govcdc.govresearchgate.net. These derivatives have shown efficacy in blocking the initial and essential step of the viral life cycle, which is the entry of the virus into the host cell cytoplasm.

A high-throughput screening of a small molecule library led to the identification of a hit compound, CBS1118, a 4-(aminomethyl)benzamide (B1271630) derivative, which exhibited broad-spectrum antifiloviral activity with half-maximal effective concentrations (EC50) of less than 10 μM for both EBOV and MARV nih.gov. Subsequent structural optimization of this hit compound, focusing on substitutions on the benzamide and the aminomethyl moieties, led to the development of derivatives with significantly enhanced potency. For instance, certain modifications resulted in compounds with EC50 values in the sub-micromolar range against both Ebola and Marburg viruses in pseudoviral and infectious virus assays nih.govcdc.gov.

The antiviral activity of these compounds is typically evaluated using pseudotyped viral particles, which are non-pathogenic viruses (like HIV or VSV) engineered to express the glycoprotein (GP) of Ebola or Marburg virus on their surface. This allows for the safe study of viral entry inhibitors in a biosafety level 2 (BSL-2) laboratory setting. The most promising compounds are then often validated using live, infectious filoviruses in a BSL-4 facility nih.gov.

The following table summarizes the antiviral activity of some representative 4-(aminomethyl)benzamide derivatives against Ebola and Marburg pseudoviruses.

| Compound | Modification | EBOV EC50 (μM) | MARV EC50 (μM) |

| CBS1118 | Hit Compound | <10 | <10 |

| Compound 32 | Optimized Derivative | 0.11 | 1.23 |

| Compound 35 | Optimized Derivative | 0.31 | 0.82 |

Note: The data presented is for 4-(aminomethyl)benzamide derivatives, which are structurally related to this compound.

Mechanisms of Glycoprotein (GP) Fusion Blockade

The primary mechanism by which these benzamide-based filovirus entry inhibitors act is by targeting the viral glycoprotein (GP), which is crucial for the fusion of the viral envelope with the host cell membrane nih.gov. The filovirus GP is a class I fusion protein that mediates viral entry through a complex process involving binding to host cell receptors and subsequent conformational changes triggered by the acidic environment of the endosome.

Studies have shown that these small molecule inhibitors directly bind to the GP, preventing the necessary conformational rearrangements required for membrane fusion semanticscholar.orgnetecweb.org. This blockade of GP-mediated fusion effectively halts the viral entry process. The binding site for some of these inhibitors has been suggested to be a pocket on the GP that is critical for its fusogenic activity semanticscholar.orgnetecweb.org. By occupying this pocket, the inhibitors stabilize a non-fusogenic conformation of the GP, thus preventing the fusion of the viral and host cell membranes. This mechanism is distinct from that of some other antiviral agents that might target viral replication enzymes or other stages of the viral life cycle.

Antioxidant Capacity Assessment

DPPH and FRAP Assays for Radical Scavenging Activity

The antioxidant capacity of compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay researchgate.netresearchgate.netcropj.com. The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. The FRAP assay, on the other hand, measures the ability of a compound to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

The following table illustrates typical antioxidant activity data that might be obtained for compounds with phenolic moieties, as measured by DPPH and FRAP assays.

| Compound Type | DPPH Scavenging Activity (IC50, µM) | FRAP Value (µmol Fe(II)/g) |

| Simple Phenol | >100 | Low |

| Dihydroxy-substituted Benzamide | 10-50 | Moderate to High |

| Trihydroxy-substituted Benzamide | <10 | High |

Note: This table represents expected trends based on published data for various phenolic and benzamide derivatives, not specific values for this compound.

Influence of Hydroxy and Methoxy Substituents on Antioxidant Properties

The antioxidant activity of phenolic compounds is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring nih.gov.

Hydroxyl Groups: The presence of hydroxyl groups is paramount for antioxidant activity. Phenolic hydroxyls can readily donate a hydrogen atom to a free radical, thereby neutralizing it. An increase in the number of hydroxyl groups generally leads to a significant enhancement in antioxidant capacity. For example, compounds with multiple hydroxyl groups, such as those with a catechol (1,2-dihydroxybenzene) or gallol (1,2,3-trihydroxybenzene) moiety, are potent antioxidants.

Methoxy Groups: The effect of methoxy groups on antioxidant activity is more complex. Methoxy groups are electron-donating, which can increase the electron density on the aromatic ring and stabilize the phenoxyl radical formed after hydrogen donation, thus enhancing antioxidant activity. However, the steric hindrance from the methoxy group can sometimes hinder the interaction with free radicals. In many cases, the antioxidant activity of a methoxy-substituted phenol is lower than that of its corresponding hydroxyl-substituted counterpart nih.gov. The conversion of a hydroxyl group to a methoxy group typically reduces the antioxidant activity as the ability to donate a hydrogen atom is lost.

Other Investigational Biological Activities

The benzamide scaffold is a versatile pharmacophore that is present in a wide range of biologically active molecules. Consequently, derivatives of this compound have the potential for various other investigational biological activities.

While specific studies on this compound are limited, research on other benzamide derivatives has revealed a broad spectrum of pharmacological effects, including:

Anticancer Activity: Many benzamide derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against various cancer cell lines nih.govscience.gov. The mechanisms of action can be diverse, including inhibition of protein kinases, histone deacetylases, or induction of apoptosis.

Anti-inflammatory and Analgesic Activity: The benzamide structure is found in some non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds with anti-inflammatory and analgesic properties valpo.edu.

Antimicrobial Activity: Various synthetic benzamide derivatives have been evaluated for their antibacterial and antifungal activities, with some compounds exhibiting promising results against a range of microbial pathogens nih.gov.

Enzyme Inhibition: The benzamide moiety can interact with the active sites of various enzymes, leading to their inhibition. For example, benzamide derivatives have been explored as inhibitors of enzymes such as xanthine (B1682287) oxidase and acetylcholinesterase researchgate.netfrontiersin.org.

These examples highlight the broad therapeutic potential of the benzamide scaffold. Further investigation into the biological activities of this compound and its derivatives could lead to the discovery of new therapeutic agents for a variety of diseases.

Osteoblastogenic and Osteogenic Effects (via CDK8 Inhibition)

A significant area of research has focused on derivatives of the diphenylether scaffold, structurally related to this compound, as potential treatments for osteoporosis. digitellinc.com These compounds have been found to enhance bone formation by promoting the differentiation of osteoblasts, the cells responsible for building new bone tissue. digitellinc.comjst.go.jp

The primary mechanism of action identified for these effects is the inhibition of Cyclin-Dependent Kinase 8 (CDK8). digitellinc.comjst.go.jp CDK8 is a component of the Mediator complex, which regulates gene transcription. By inhibiting CDK8, these derivatives can stimulate signaling pathways that lead to osteoblast differentiation and subsequent bone formation. jst.go.jpnih.gov

Studies have identified specific diphenylether derivatives, such as KY-065 and KY-273, that demonstrate potent osteoblastogenic activity. jst.go.jpnih.gov Research in ovariectomized (OVX) rats, a common model for postmenopausal osteoporosis, has shown that oral administration of these compounds can selectively increase cortical bone volume, mineral density, and strength parameters. digitellinc.comnih.gov This effect is attributed to the stimulation of bone formation on the periosteal (outer) surface of the bone. nih.gov

| Compound | Mechanism of Action | Key In Vitro / In Vivo Findings | Reference |

|---|---|---|---|

| KY-065 (4-acetyl-3-{4-[2-(tetrahydropyran-4-yloxy)ethoxy]phenoxy}benzamide) | CDK8 Inhibition (IC50 = 3.9 nM) | Potent osteoblast differentiation-promoting effects (EC200 for ALP activity = 12.3 nM). Increased cortical bone volume and mineral density in OVX rats. | digitellinc.com |

| KY-273 ((R)-4-(1-hydroxyethyl)-3-{4-[2-(tetrahydropyran-4-yloxy)ethoxy]phenoxy}benzamide) | CDK8/19 Inhibition | Promoted osteoblast differentiation in mesenchymal stem cells. Increased cortical bone volume and strength parameters in both ovaries-intact and OVX rats. | nih.gov |

Factor Xa Inhibition for Coagulation Disorder Research

Derivatives of benzamide have been extensively investigated as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. nih.govfrontiersin.org By blocking FXa, these compounds can prevent the conversion of prothrombin to thrombin, thereby exerting an anticoagulant effect. nih.gov This makes them attractive targets for the development of oral antithrombotic agents to treat and prevent conditions like deep vein thrombosis and stroke. frontiersin.orgresearchgate.net

Structure-activity relationship (SAR) studies on 3,4-diaminobenzoyl-based derivatives have led to the discovery of highly potent and selective FXa inhibitors. nih.gov For instance, compound 7b, a 3,4-dimethoxyl substituted derivative, demonstrated significant FXa inhibitory activity and excellent in vivo antithrombotic effects. nih.gov The design of these inhibitors often focuses on optimizing interactions with the S1 and S4 binding pockets of the FXa enzyme. researchgate.net The benzamide scaffold plays a crucial role in the molecular structure, providing a core framework for attaching various functional groups that interact with these pockets. nih.govfrontiersin.org

| Compound Series | Lead Compound Example | FXa Inhibitory Activity (IC50) | Key Structural Features | Reference |

|---|---|---|---|---|

| 3,4-Diaminobenzoyl derivatives | Compound 7b (N-(5-carbamoyl-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)phenyl)-3,4-dimethoxybenzamide) | 17.1 nM | 3,4-dimethoxyl substitution on the benzoyl ring. | nih.govfrontiersin.org |

| 2-Aminobenzamide (B116534) derivatives | Compound 16f (N-(5-chloropyridin-2-yl)-2-(4-(2-cyanophenyl)benzylamino)benzamide) | Not specified | Features 2-amino-5-chloropyridine as the S1 binding moiety and a bi-aryl system as the S4 binding element. | researchgate.net |

Anti-inflammatory Potentials (e.g., COX-2 Inhibition)

The benzamide structure is a feature in the design of selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov Selective COX-2 inhibitors are sought after as anti-inflammatory agents because they are expected to have fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1. nih.govmdpi.com

Research has explored various derivatives incorporating the benzamide moiety to achieve potent and selective COX-2 inhibition. For example, a series of N-(2-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl) benzamide derivatives has been synthesized and evaluated for anti-inflammatory activity. nih.gov Another study reported on 3-benzoyl-4-hydroxy-N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (ODZ5), which exhibited in vivo anti-inflammatory activity and moderate COX-2 inhibition. aalto.fi These studies highlight the versatility of the benzamide scaffold in developing new anti-inflammatory drug candidates. nih.govaalto.fi

| Compound Series / Name | COX-2 IC50 | Selectivity Index (SI) | Key Findings | Reference |

|---|---|---|---|---|

| N-(2-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl) benzamide derivatives | Varies by derivative | Varies by derivative | Identified as selective COX-2 inhibitors and anti-inflammatory agents. | nih.gov |

| ODZ5 (3-benzoyl-4-hydroxy-N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide) | Not specified | Not specified | Exhibited anti-inflammatory activity with 26% inhibition of COX-2 activity in vivo. | aalto.fi |

Antifungal Activities

The emergence of fungal infections and increasing drug resistance necessitates the discovery of novel antifungal agents. nih.gov Derivatives of benzamide and the structurally related benzamidine have been explored for their potential antifungal properties. mdpi.com

One area of research involves linking aromatic amidines with 1,2,3-triazole moieties. mdpi.com Compounds derived from this strategy have shown valuable in vitro inhibitory activity against plant pathogenic fungi such as Colletotrichum lagenarium and Botrytis cinerea. mdpi.com Another study synthesized a library of novel benzylic 1,2,3-triazole-4-carboxamides and tested them against various filamentous fungi and Candida species. scielo.org.mx Specific compounds from this series were found to be highly effective against Rhizopus oryzae, even outperforming the reference drug itraconazole in in vitro assays. scielo.org.mx These findings suggest that the benzamide/benzamidine core is a promising scaffold for developing new antifungal compounds. mdpi.comscielo.org.mx

| Compound Series | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| Benzamidine derivatives with 1,2,3-triazole moieties | C. lagenarium, B. cinerea | Some compounds showed potent in vitro and in vivo antifungal activities at a concentration of 300 μg/mL. | mdpi.com |

| Benzylic 1,2,3-triazole-4-carboxamides | Rhizopus oryzae, Candida species, Aspergillus fumigatus | Compounds 3d and 3e were the most efficient agents against R. oryzae, showing better activity than itraconazole. | scielo.org.mx |

Anti-Helicobacter pylori Activity

Helicobacter pylori is a bacterium that can cause peptic ulcers and is a risk factor for gastric cancer. nih.govmdpi.com The rise of antibiotic resistance has created an urgent need for new therapeutic agents. nih.gov A benzamide derivative, BAS-118, has been identified as a novel and potent agent against H. pylori. nih.govresearchgate.net

BAS-118 demonstrates potent and selective antibacterial activity against a wide range of H. pylori isolates. nih.gov Crucially, its effectiveness extends to strains that are resistant to commonly used antibiotics like clarithromycin and metronidazole. nih.govresearchgate.net Studies have determined the minimum inhibitory concentrations (MICs) of BAS-118, showing it to be highly active at very low concentrations. Furthermore, research indicates that H. pylori does not readily develop resistance to BAS-118 in vitro. nih.gov The compound exhibited low antibacterial activity against other non-H. pylori bacterial strains, indicating a high degree of selectivity. nih.gov

| Parameter | Value (mg/L) | Tested Isolates | Reference |

|---|---|---|---|

| MIC50 | ≤0.003 | 100 randomly selected H. pylori isolates | nih.gov |

| MIC90 | 0.013 | 100 randomly selected H. pylori isolates | nih.gov |

| MIC Range | ≤0.003 - 0.025 | 100 randomly selected H. pylori isolates | nih.gov |

| Activity against resistant strains | Showed similar MIC values against clarithromycin- and metronidazole-resistant isolates. | nih.gov |

Structure Activity Relationship Sar Studies of 3 4 Aminophenoxy Benzamide Analogs

Impact of Aromatic Ring Substitutions on Biological Activity

Substitutions on either the benzamide (B126) ring or the phenoxy ring of the 3-(4-aminophenoxy)benzamide scaffold have a profound impact on the biological activity of the resulting analogs. The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric interactions with the target protein. nih.govmsu.edu

The reactivity of a substituted benzene (B151609) ring is influenced by both the inductive and resonance effects of the substituents. libretexts.org Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. libretexts.org In the context of SAR, these substitutions alter the charge distribution across the molecule, which can affect binding affinity to the target. For instance, in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, aromatic substituents were shown to significantly affect the lipophilicity of the compounds. nih.gov

In a study on phenoxybenzamide analogs as PARP10 inhibitors, modifications on the phenoxy ring were explored. The parent compound, 4,4'-oxybis(benzamide), was used as a starting point. Analogs such as 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide were identified as PARP10 inhibitors with distinct selectivities. nih.gov This highlights that moving the carbamoyl (B1232498) group from the 4-position to the 3-position on the phenoxy ring can alter the activity and selectivity profile.

The following table illustrates the impact of substitutions on the phenoxy ring on the inhibitory activity against PARP10.

| Compound | Structure | PARP10 IC50 (µM) |

| 4,4'-Oxybis(benzamide) | 4-(4-carbamoylphenoxy)benzamide | 0.71 |

| 4-(4-Cyanophenoxy)benzamide | 4-(4-cyanophenoxy)benzamide | 0.23 |

| 3-(4-Carbamoylphenoxy)benzamide | 3-(4-carbamoylphenoxy)benzamide | Data not available, but identified as an inhibitor |

Data sourced from studies on PARP10 inhibitors. nih.gov

Role of Amide and Amine Moieties in Target Interactions

The amide and amine moieties are crucial for the biological activity of this compound analogs as they are key sites for hydrogen bonding and other intermolecular interactions within the target's binding pocket. mdpi.comnih.gov The amide group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). nih.gov Similarly, the primary amine group is a potent hydrogen bond donor.

In many benzamide-based inhibitors, the amide group mimics a nicotinamide (B372718) moiety, which is a substrate for enzymes like PARPs. This allows the benzamide to occupy the nicotinamide-binding pocket and establish key hydrogen bonds that are critical for inhibitory activity. For example, in PARP inhibitors, the amide group often forms hydrogen bonds with key residues in the active site, contributing significantly to the binding affinity. 3-Aminobenzamide (B1265367) is a well-known PARP inhibitor that functions in this manner. frontiersin.orgtaylorandfrancis.com

Conformational Flexibility of Linker Regions and Binding Affinity

The ether linkage in this compound provides a degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility can be advantageous, as it enables the molecule to find an optimal conformation for binding to the target protein. However, too much flexibility can be detrimental due to the entropic penalty upon binding. nih.gov

The length and nature of the linker between aromatic moieties in drug candidates are critical for optimizing binding affinity. Studies on other benzamide derivatives have shown that varying the linker length can significantly impact biological activity. For instance, in a series of benzamides targeting the FtsZ protein, moving from a methylenoxy to an ethylenoxy or propylenoxy linker altered the antimicrobial potency. mdpi.com Docking studies of these analogs revealed that the flexibility of the longer linkers allowed for multiple possible binding modes. mdpi.com

While highly flexible linkers can adapt to various binding pockets, they may also lead to a decrease in binding affinity due to the entropic cost of restricting their conformation upon binding. nih.gov Therefore, a balance between flexibility and rigidity is often sought in drug design. In some cases, more rigid linkers are preferred to lock the molecule in a bioactive conformation and minimize the entropic penalty.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different enantiomers or diastereomers can have vastly different affinities for their biological targets. mdpi.commalariaworld.org Although this compound itself is not chiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities.

For many classes of drugs, stereochemistry is a key determinant of potency and pharmacokinetics. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with only one enantiomer of a chiral drug. In a study of nature-inspired 3-Br-acivicin and its derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for either target binding or cellular uptake. mdpi.comresearchgate.net While this study was not on this compound analogs, it highlights the general principle that if chiral centers are introduced into this scaffold, the stereochemistry would likely have a significant impact on biological activity.

Molecular modeling can shed light on the structural and stereochemical requirements for efficient interaction with a biological target, as demonstrated in studies of other compounds where stereochemistry affects target binding. malariaworld.org Therefore, if chiral analogs of this compound were to be synthesized, it would be essential to separate and evaluate the individual stereoisomers to determine their respective biological activities.

Influence of Halogenation on Inhibitory Potency

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic rings of this compound analogs can significantly influence their inhibitory potency. Halogens can affect the molecule's properties in several ways, including its lipophilicity, electronic character, and ability to form halogen bonds.

In a study of 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and benzamide derivatives, replacing a 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group led to a great improvement in potency. nih.gov This indicates that both the presence and the position of chlorine atoms are critical for activity. In another example, involving 2,6-difluorobenzamide, the fluorine atoms were shown to be involved in the formation of intermolecular interactions. mdpi.com

The influence of halogenation on the activity of benzamide derivatives is summarized in the table below, based on a study of FXR antagonists.

| Compound Modification | Effect on Potency |

| Replacement of 2,4-dichlorophenyl with 2,6-dichloro-4-amidophenyl | Greatly improved |

| Introduction of 2,6-difluoro substituents | Involved in intermolecular interactions |

Data generalized from studies on benzamide derivatives. mdpi.comnih.gov

Correlation of Hydrogen Bonding Networks with Biological Function

The ability of this compound analogs to form hydrogen bonds is fundamental to their biological function. mdpi.com The amide and amine groups are the primary sites for hydrogen bonding, and the establishment of a stable hydrogen-bonding network within the target's active site is often a prerequisite for high-affinity binding. researchgate.netnih.gov

Benzamide molecules in a crystalline lattice are stabilized by extensive intermolecular hydrogen bonds, primarily of the N-H···O type between the amide groups of neighboring molecules. researchgate.net This inherent ability to form strong hydrogen bonds is translated to their interactions with biological macromolecules. The formation of hydrogen bonds can lead to a decrease in the N···O or O···O interatomic distances and an elongation of the covalent O-H or N-H bond, indicating a strong interaction. mdpi.com

Comparative SAR with Structurally Similar Benzamide Derivatives

The SAR of this compound can be further understood by comparing it with structurally similar benzamide derivatives. A key comparison can be made with 3-aminobenzamide, a well-established PARP inhibitor. frontiersin.orgtaylorandfrancis.com 3-Aminobenzamide is a smaller molecule that lacks the phenoxy group, and its inhibitory activity is primarily derived from the interaction of its benzamide moiety with the nicotinamide-binding pocket of PARP enzymes. taylorandfrancis.com The addition of the 4-aminophenoxy group in this compound provides an additional region for interaction, which can be exploited to enhance potency and selectivity for different PARP family members or other targets.

For example, the closely related compound 3-(4-carbamoylphenoxy)benzamide was identified as an inhibitor of PARP10, demonstrating that the phenoxybenzamide scaffold is indeed a viable starting point for developing PARP inhibitors. nih.gov In another study, 4-substituted aminoisoquinoline benzamides were found to be potent inhibitors of FLT3 and Src-family kinases, indicating that the benzamide moiety is a versatile pharmacophore that can be incorporated into various scaffolds to target different enzyme families. nih.gov

A comparison of different benzamide scaffolds and their targets is presented below.

| Benzamide Scaffold | Primary Target(s) | Key Structural Features |

| 3-Aminobenzamide | PARP enzymes | Simple benzamide with an amino group |

| 3-(4-Carbamoylphenoxy)benzamide | PARP10 | Phenoxybenzamide with a carbamoyl group |

| 4-Substituted Aminoisoquinoline Benzamides | FLT3, Src-family kinases | Benzamide attached to an aminoisoquinoline core |

| 4-(Arylaminomethyl)benzamide | Tyrosine kinases | Benzamide linked to an arylamine via a methyl group |

Data compiled from various studies on benzamide inhibitors. nih.govnih.govnih.govfrontiersin.org

Selectivity Profiling Based on Structural Modifications

The selectivity of this compound and its analogs is intricately linked to their structural characteristics. Modifications to the phenoxybenzamide scaffold have been shown to significantly influence their inhibitory activity against various enzyme families, particularly Poly(ADP-ribose) polymerases (PARPs). Research into the structure-activity relationship (SAR) of this class of compounds has revealed key determinants of selectivity, allowing for the fine-tuning of inhibitory profiles.

Studies on analogs of the selective PARP10 inhibitor OUL35 have provided valuable insights into how structural alterations impact selectivity among different PARP enzymes. These investigations have explored variations in the substitution pattern of both the phenoxy and the benzamide rings. The findings indicate that even subtle changes can lead to distinct selectivity profiles, particularly between PARP1, PARP2, and the mono-ADP-ribosyltransferase PARP10.

One key area of investigation has been the impact of the position of the carbamoyl group on the benzamide ring and the nature of the substituent at the 4-position of the phenoxy ring. For instance, the analog 3-(4-carbamoylphenoxy)benzamide demonstrated a distinct selectivity profile. nih.govnih.govbohrium.com This compound, which shares the meta-substituted benzamide moiety with this compound, was identified as a PARP10 inhibitor. nih.govnih.govbohrium.com Notably, it exhibited a degree of selectivity for PARP2 over PARP1, a desirable characteristic as dual inhibition of PARP1 and PARP2 is a feature of many clinically used PARP inhibitors. nih.govnih.govbohrium.com

In contrast, the analog 4-(4-cyanophenoxy)benzamide , which has a para-substituted benzamide and a cyano group on the phenoxy ring, also displayed inhibitory activity against PARP10. nih.govnih.govbohrium.com Similar to 3-(4-carbamoylphenoxy)benzamide, it showed some inhibition of PARP2 but not PARP1. nih.govnih.govbohrium.com This suggests that the phenoxybenzamide scaffold can be tailored to achieve selectivity for PARP10 and PARP2 over PARP1.

While direct selectivity data for this compound is not extensively detailed in the reviewed literature, the established SAR of its close analogs allows for informed postulations. The presence of the amino group at the 4-position of the phenoxy ring, in conjunction with the meta-position of the benzamide's carbamoyl group, would likely result in a unique selectivity profile within the PARP family. Based on the data from its analogs, it is plausible that this compound would also exhibit selectivity for PARP10 and potentially PARP2, with weaker activity against PARP1.

The table below summarizes the selectivity trends observed in key analogs of this compound.

| Compound Name | Key Structural Features | Observed Selectivity |

| 3-(4-Carbamoylphenoxy)benzamide | Carbamoyl group at the 4-position of the phenoxy ring; meta-substituted benzamide | Inhibitor of PARP10 with some inhibition of PARP2; selective over PARP1. nih.govnih.govbohrium.com |

| 4-(4-Cyanophenoxy)benzamide | Cyano group at the 4-position of the phenoxy ring; para-substituted benzamide | Inhibitor of PARP10 with some inhibition of PARP2; selective over PARP1. nih.govnih.govbohrium.com |

| OUL35 | A reference selective PARP10 inhibitor with a related scaffold | High selectivity for PARP10 over other PARP enzymes. oulu.fi |

These findings underscore the importance of specific structural modifications in dictating the selectivity of phenoxybenzamide derivatives. The position of the amide linkage and the electronic nature of the substituent on the phenoxy ring are critical parameters that can be modulated to achieve desired selectivity profiles against different enzyme targets. Further research specifically characterizing the selectivity of this compound would be beneficial to fully elucidate its therapeutic potential.

Preclinical Investigational Applications of 3 4 Aminophenoxy Benzamide Derivatives

In Vitro Studies in Cellular Models

Antiproliferative Activity against Various Cancer Cell Lines

The benzamide (B126) scaffold, particularly the 3-aminobenzamide (B1265367) (3-AB) structure, has demonstrated notable antiproliferative effects across different cancer cell lines. This activity is a cornerstone of its potential as an anticancer agent.

Detailed laboratory research has shown that 3-AB can inhibit the growth and formation of cancer cell colonies. In one key study, 3-AB was shown to have a reversible antiproliferative effect on the human epidermoid carcinoma cell line A431. nih.gov The compound's impact was not limited to just slowing growth; it also induced morphological changes in the A431 cells, suggesting an effect on the cellular structure itself. nih.gov Further studies have confirmed the growth suppression capabilities of 3-AB in a time- and dose-dependent manner in human osteosarcoma cells (U2OS). nih.gov

| Compound | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| 3-Aminobenzamide (3-AB) | A431 | Epidermoid Carcinoma | Inhibited cell growth and colony formation. | nih.gov |

| 3-Aminobenzamide (3-AB) | U2OS | Osteosarcoma | Suppressed cell growth in a time- and dose-dependent manner. | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

Beyond simply halting proliferation, derivatives of 3-(4-Aminophenoxy)benzamide are investigated for their ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle—two critical mechanisms for eliminating cancer cells.

Studies on the core compound, 3-aminobenzamide, have shown that its suppressive effects on cancer cells are linked to an increase in apoptosis. nih.govresearchgate.net The compound also exhibits significant effects on the cell cycle. In some cell lines, 3-AB has been found to suppress the G1 phase checkpoint and enhance the G2 phase checkpoint, particularly after exposure to gamma-irradiation. oatext.com However, these effects can vary depending on the specific cell type. oatext.com Other research indicates that 3-AB can delay the entry of cells into the S phase of the cell cycle, demonstrating its multi-faceted impact on cell division processes. nih.gov Interestingly, some studies have also shown that 3-AB can protect certain cells from apoptosis induced by external factors like UV-B radiation, suggesting its effects on cell survival pathways are complex and context-dependent. nih.gov

| Compound | Cell Line | Effect | Key Finding | Reference |

|---|---|---|---|---|

| 3-Aminobenzamide (3-AB) | U2OS | Induction of Apoptosis | Suppressive effects on cell growth were associated with increased apoptosis. | nih.govresearchgate.net |

| 3-Aminobenzamide (3-AB) | Mouse Embryonic Fibroblasts | Cell Cycle Arrest | Suppressed G1 arrest and enhanced G2 arrest post-irradiation. | oatext.com |

| 3-Aminobenzamide (3-AB) | Chinese Hamster Ovary (CHO) | Cell Cycle Arrest | Delayed the entry of cells into S phase. | nih.gov |

| 3-Aminobenzamide (3-AB) | A431, M14 | Protection from Apoptosis | Prevented UV-B-induced apoptosis by acting on the cytoskeleton and cell adhesion. | nih.gov |

Inhibition of Cell Invasion

A crucial aspect of cancer progression is the ability of tumor cells to invade surrounding tissues, a precursor to metastasis. Preclinical research has explored the potential of 3-aminobenzamide to inhibit this process. In vitro studies using human osteosarcoma cells (U2OS) have demonstrated that 3-AB can effectively suppress cell invasion. nih.govresearchgate.net This finding suggests that beyond controlling tumor growth, this class of compounds could play a role in preventing cancer spread.

In Vivo Efficacy Studies in Animal Models (e.g., Xenograft Mouse Models)

While in vitro studies provide valuable cellular-level data, in vivo studies in animal models are essential to evaluate a compound's efficacy in a complex biological system. Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of novel anticancer agents. foxchase.org

For PARP inhibitors like 3-aminobenzamide, xenograft models are crucial for assessing antitumor activity. foxchase.org Although specific xenograft study results for this compound or 3-aminobenzamide were not detailed in the reviewed literature, this methodology is standard for advancing such compounds. Other in vivo studies with 3-aminobenzamide have shown its therapeutic potential in different contexts, such as accelerating wound healing in an irradiated mouse model by reducing oxidative stress and inflammation. nih.gov Such studies, while not focused on cancer, underscore the compound's activity and favorable effects in a living organism.

Biochemical and Mechanistic Investigations in Biological Systems

Enzyme Kinetic Studies for Inhibition Mechanisms

Understanding how a compound interacts with its molecular target is fundamental to drug development. For the 3-aminobenzamide family of compounds, the primary target is the enzyme Poly(ADP-ribose) polymerase (PARP). nih.govselleckchem.com